molecular formula C22H30N4O3 B2975832 1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034437-53-9

1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea

Cat. No. B2975832
CAS RN: 2034437-53-9
M. Wt: 398.507
InChI Key: WHLKFGFOXUVRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Chemical Interactions

The study by Jeon et al. (2015) explores the crystal structure of a related sulfonylurea herbicide, emphasizing the molecular interactions that contribute to its efficacy. This research can provide insights into how modifications to the urea structure, such as in the specified compound, might influence its biological and physical properties (Youngeun Jeon, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015).

Reactivity and Synthesis

Butler and Hussain (1981) detail the reactivity of urea and its derivatives with various compounds, providing a foundation for understanding the chemical behavior of urea-based molecules in scientific research. Their findings highlight the potential for creating novel compounds with unique properties through targeted reactions (A. Butler, I. Hussain, 1981).

Synthesis and Biological Activity

D'yachenko et al. (2019) synthesized a series of 1,3-disubstituted ureas showing inhibitory activity towards human soluble epoxide hydrolase, illustrating the potential therapeutic applications of urea derivatives in medicine and pharmacology (V. D'yachenko, D. Danilov, T. K. Shkineva, I. Vatsadze, V. Burmistrov, G. Butov, 2019).

Antibacterial Properties

Research by Azab et al. (2013) focuses on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including urea derivatives, for use as antibacterial agents. This work underscores the importance of urea-based compounds in developing new antibiotics (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Rheology and Gelation Properties

Lloyd and Steed (2011) investigated the gelation properties of a urea compound, demonstrating how the urea framework can be utilized in materials science to tune the rheological behavior of gels. Such applications highlight the versatility of urea derivatives in various scientific domains (G. Lloyd, J. Steed, 2011).

Corrosion Inhibition

Mistry et al. (2011) evaluated the corrosion inhibition performance of triazinyl urea derivatives on mild steel, demonstrating the potential of urea derivatives in industrial applications to protect metals from corrosion. This research illustrates the broad applicability of urea compounds beyond biological systems (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).

properties

IUPAC Name

1-cyclopentyl-3-(2,3-dimethoxyphenyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-25-19-12-6-10-16(19)18(24-25)14-26(15-8-4-5-9-15)22(27)23-17-11-7-13-20(28-2)21(17)29-3/h7,11,13,15H,4-6,8-10,12,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLKFGFOXUVRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)NC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.